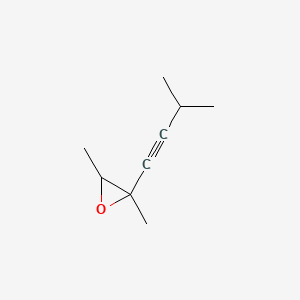![molecular formula C29H38 B13836504 5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene is a complex organic compound with the molecular formula C29H38 and a molecular weight of 386.61 g/mol . This compound is characterized by its unique structure, which includes multiple methyl groups and a dibenzo[b,h]fluorene core. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents like ethyl ether and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or alkyl groups for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar structural framework but differ in the number and position of methyl groups.
Pyrimido[1,2-a]azepine: This compound has a similar cyclic structure but contains nitrogen atoms in its ring system.
Uniqueness
1,2,3,4,7,8,9,10-Octahydro-1,1,4,4,7,7,10,10-octamethyl-1H-Dibenzo[b,h]fluorene is unique due to its specific arrangement of methyl groups and its stability, which makes it suitable for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C29H38 |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene |
InChI |
InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h13-16H,9-12,17H2,1-8H3 |
Clé InChI |
KDYXAIBAPCYMLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C1CC3=C4C=C5C(=CC4=CC3=C2)C(CCC5(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
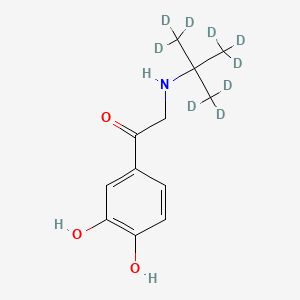
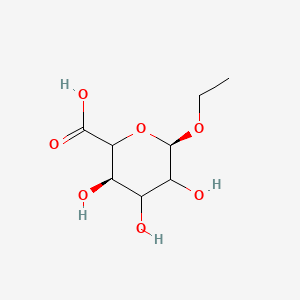
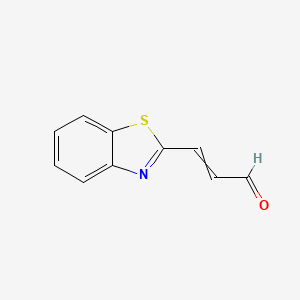
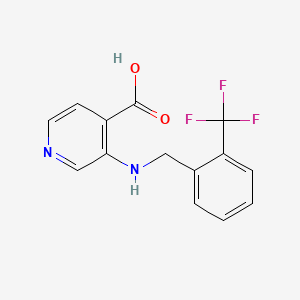
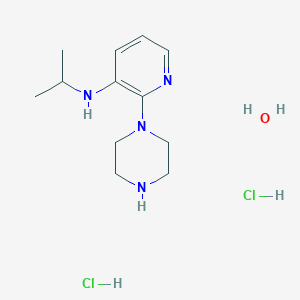
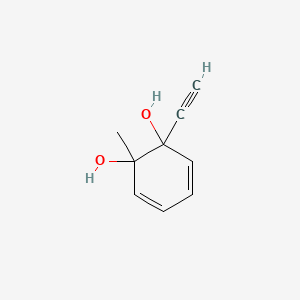

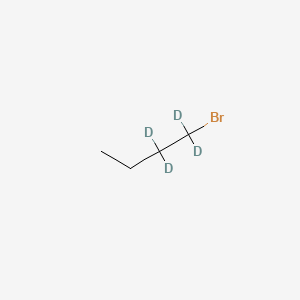

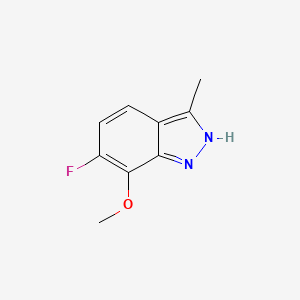
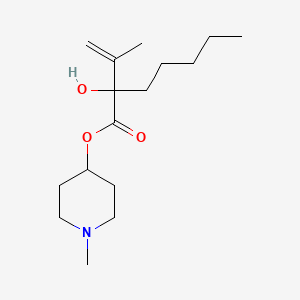
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
